Product packaging for 2-Methyl-3-nitroanthracene(Cat. No.:CAS No. 89597-17-1)

2-Methyl-3-nitroanthracene

Cat. No.: B14397494
CAS No.: 89597-17-1
M. Wt: 237.25 g/mol
InChI Key: VDQWLWQFGUDHPO-UHFFFAOYSA-N
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Description

2-Methyl-3-nitroanthracene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of high interest in advanced chemical and materials research. Researchers utilize this compound as a key synthetic intermediate for developing more complex anthracene derivatives . Its structure makes it a valuable subject in photochemical studies; nitro-PAHs can undergo light-induced reactions, with the reaction pathway heavily dependent on whether the nitro group is oriented parallel or perpendicular to the aromatic ring system . Compounds like this compound are also relevant in environmental research, as some nitro-PAHs are studied for their presence in combustion particulates and their mutagenic properties . This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Technical personnel handling this compound should refer to the supplied Safety Data Sheet (SDS) for proper handling, storage, and disposal guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO2 B14397494 2-Methyl-3-nitroanthracene CAS No. 89597-17-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89597-17-1

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-methyl-3-nitroanthracene

InChI

InChI=1S/C15H11NO2/c1-10-6-13-7-11-4-2-3-5-12(11)8-14(13)9-15(10)16(17)18/h2-9H,1H3

InChI Key

VDQWLWQFGUDHPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=CC=CC=C3C=C2C=C1[N+](=O)[O-]

Origin of Product

United States

Mechanistic Investigations of 2 Methyl 3 Nitroanthracene Reactivity Profiles

Photoreactivity and Photochemical Transformation Mechanisms

The absorption of light by nitro-PAHs initiates a cascade of photophysical and photochemical events. nih.gov These processes are governed by the molecule's excited state dynamics, the orientation of the nitro group, and the surrounding solvent. nih.govmdpi.com

Excited State Dynamics and Energy Transfer in Nitro-Polycyclic Aromatic Hydrocarbons

Upon absorbing light, a nitro-PAH molecule is promoted to an excited singlet state. nih.gov From this state, several deactivation pathways are possible. A common pathway for many nitroaromatics, including derivatives of anthracene (B1667546), is intersystem crossing (ISC) to a triplet manifold. rsc.org This process often leads to a significant decrease in fluorescence and populates triplet states that can be key intermediates in subsequent photochemical reactions. rsc.orgwalshmedicalmedia.com

For many nitro-PAHs, the excited state dynamics involve a branching of the initially populated Franck-Condon excited singlet state. walshmedicalmedia.com One major pathway involves the population of a high-energy triplet state (Tn) with significant nπ* character. walshmedicalmedia.com Another pathway involves conformational relaxation, particularly of the nitro group, to form an intramolecular charge transfer (CT) state. rsc.orgwalshmedicalmedia.com This CT state can be a precursor to photodissociation. walshmedicalmedia.com The efficiency of these pathways is thought to be modulated by the distribution of nitro group torsion angles in the ground state, which allows access to different regions of the excited state potential energy surface upon excitation. walshmedicalmedia.com

Femtosecond broadband transient absorption spectroscopy has been a powerful tool in elucidating these ultrafast dynamics. For example, in 1-nitropyrene, the rotation of the nitro group in the excited singlet state occurs on a timescale of approximately 100 femtoseconds. walshmedicalmedia.com While direct studies on 2-Methyl-3-nitroanthracene are scarce, it is expected to exhibit similar complex excited-state behavior, with competition between intersystem crossing, internal conversion, and photochemical reaction channels. The presence of the methyl group may subtly influence the electronic properties and steric environment, potentially affecting the rates and efficiencies of these processes.

Influence of Nitro Group Orientation on Photoreaction Pathways

The orientation of the nitro group relative to the polycyclic aromatic ring system is a critical factor in determining the photoreactivity of nitro-PAHs. nih.govresearchgate.net This relationship, often referred to as Chapman's orientation-photoreactivity relationship, proposes that nitro-PAHs with a nitro group oriented perpendicular to the aromatic plane are more photochemically reactive than those with a co-planar orientation. nih.govnih.gov The steric hindrance from peri-hydrogens can force the nitro group into a perpendicular position. nih.gov

Nitro-PAHs with a perpendicular nitro group are thought to readily undergo a nitro-nitrite rearrangement upon photoexcitation, a key step in their photochemical degradation. nih.govnih.gov In contrast, co-planar nitro-PAHs are more likely to undergo photo-oxidation of the aromatic rings. nih.gov For instance, 9-nitroanthracene (B110200), which has a perpendicular nitro group, is known to be highly photoreactive. nih.govresearchgate.net

However, it is now understood that the nitro group orientation is not the sole determinant of photoreactivity. walshmedicalmedia.comresearchgate.net Factors such as the electronic nature of the excited states, the presence of other substituents, and the solvent environment also play significant roles. nih.govwalshmedicalmedia.com For this compound, the nitro group is not in a peri position with two hydrogens, suggesting it may adopt a more co-planar orientation compared to 9-nitroanthracene. This would, according to the classical model, suggest a lower propensity for nitro-nitrite rearrangement and potentially a greater likelihood of ring oxidation reactions. However, the presence of the adjacent methyl group could introduce some steric strain, influencing the preferred dihedral angle of the nitro group and thus its photoreactivity.

Intramolecular Rearrangements of the Nitro Group (e.g., Nitro-Nitrite Rearrangement)

A hallmark of the photochemistry of certain nitro-PAHs is the intramolecular rearrangement of the nitro group to a nitrite (B80452) group (–ONO). nih.govnih.gov This nitro-nitrite rearrangement is often initiated from an excited triplet state, specifically a higher-energy nπ* triplet state. nih.govrsc.org The lowest excited triplet state, typically of ππ* character, is often not the reactive state for this rearrangement. rsc.org

The process is believed to proceed as follows:

Photoexcitation promotes the molecule to an excited singlet state, which then undergoes intersystem crossing to a triplet state. nih.gov

The excited triplet state undergoes the nitro-to-nitrite rearrangement. nih.gov

The resulting nitrite intermediate is unstable and can cleave the O–N bond to form an aryloxy radical and nitrogen monoxide (NO). nih.govrsc.org

This mechanism has been extensively studied for 9-nitroanthracene, where the perpendicular orientation of the nitro group facilitates this rearrangement. nih.govnih.gov The resulting anthryloxy radical can then undergo further reactions. rsc.org In the case of 9-methyl-10-nitroanthracene, the rearrangement leads to the formation of a relatively stable nitroso ketone intermediate. nih.gov

For this compound, the likelihood of this rearrangement would depend on the accessibility of the reactive nπ* triplet state and the rotational barrier of the nitro group. If the nitro group is relatively co-planar, this pathway may be less favored compared to other photochemical processes.

Identification and Reactivity of Radical Intermediates in Photolysis

The photolysis of nitro-PAHs generates a variety of radical intermediates that drive the formation of the final photoproducts. nih.govwalshmedicalmedia.com A primary photochemical pathway involves the homolytic cleavage of the C–NO2 bond, forming an aryl radical and nitrogen dioxide (NO2). walshmedicalmedia.com This can occur from an intramolecular charge transfer state. walshmedicalmedia.com These radicals can exist as a geminate radical pair within the solvent cage. walshmedicalmedia.comresearchgate.net

Alternatively, as described in the nitro-nitrite rearrangement, an aryloxy radical and nitrogen monoxide (NO) can be formed. nih.govrsc.org The aryloxy radical is a key intermediate; for example, in the photolysis of 9-nitroanthracene, the 9-anthryloxy radical has been identified. rsc.org This radical can then abstract a hydrogen atom from the solvent to form a hydroxylated product (e.g., 9-anthrol) or undergo other reactions. rsc.org

The fate of these radical intermediates is influenced by the reaction conditions. In the absence of oxygen, the geminate radical pair (aryl radical and NO2) can recombine or rearrange. walshmedicalmedia.com In the presence of oxygen, scavenging of the radical species can occur, and singlet oxygen can be generated, opening up additional reaction pathways. walshmedicalmedia.comresearchgate.net Electron Spin Resonance (ESR) spectroscopy, often using spin traps, is a key technique for detecting and identifying these transient radical species. wisdomlib.org

For this compound, photolysis would be expected to produce the corresponding 2-methyl-3-anthryl radical and NO2, or the 2-methyl-3-anthryloxy radical and NO, depending on the dominant photochemical pathway. The subsequent reactions of these radicals would determine the final product distribution.

Role of Solvent Effects on Photochemical Reaction Kinetics and Mechanistic Outcomes

The solvent environment plays a crucial role in the photochemistry of nitro-PAHs, influencing both the reaction rates and the mechanistic pathways. nih.govmdpi.com Key solvent properties that have a significant impact include polarity, viscosity, and the ability to participate in hydrogen bonding or act as a hydrogen atom donor. nih.govnumberanalytics.com

Solvent Polarity: The polarity of the solvent can affect the stability of excited states and charged intermediates. numberanalytics.com For many nitro-PAHs, the photodegradation rate is observed to be faster in less polar solvents. nih.govresearchgate.net For example, the degradation rate of several nitro-PAHs follows the order: CHCl3 > CH2Cl2 > DMF > CH3CN. nih.gov This has been partly attributed to the higher solubility of molecular oxygen in less polar solvents, which can participate in the degradation process. nih.gov However, the relationship is not always straightforward, as solvent polarity can also influence the relative energies of different excited states (e.g., nπ* vs. ππ*), potentially altering the dominant reaction pathway. walshmedicalmedia.com

Specific Solvent Interactions: Solvents capable of hydrogen bonding or hydrogen atom donation can directly participate in the reaction. For example, in ethanol, the 9-anthryloxy radical formed from 9-nitroanthracene photolysis can abstract a hydrogen atom from the solvent to form 9-anthrol. rsc.org This pathway is not available in a non-hydrogen-donating solvent like benzene (B151609). rsc.org

The photodegradation of this compound would be expected to show a similar dependence on the solvent. The choice of solvent could potentially be used to favor one photochemical pathway over another, for instance, by promoting or suppressing the formation of specific radical intermediates or by stabilizing certain transition states.

Reductive Transformations of the Nitro Group

The nitro group of nitro-PAHs can be chemically or electrochemically reduced to various other functional groups, including nitroso, hydroxylamino, and amino groups. nih.gov This reductive pathway is of particular toxicological significance as it is a key metabolic activation route for many nitro-PAHs, leading to the formation of DNA-binding species. digitellinc.com

Given that the nitro group in this compound is likely to have a significant degree of co-planarity, it is expected to be susceptible to reductive transformations. The reduction can be carried out using various chemical reagents or catalyzed by metal nanoparticles. rsc.org The typical reduction sequence proceeds as follows:

-NO₂ → -NO → -NHOH → -NH₂

The intermediate N-hydroxylamino derivative is often a key mutagenic metabolite, as it can be further activated (e.g., by acetylation or sulfation) to form a reactive nitrenium ion that can covalently bind to DNA. nih.govdigitellinc.com While this is a biochemical process, the underlying chemical susceptibility to reduction is a property of the molecule itself. Therefore, understanding the reductive transformation of this compound is crucial for assessing its potential biological activity.

Data Tables

Table 1: Photodegradation of Nitro-PAHs in Various Solvents This table summarizes the degradation kinetics for several nitro-PAHs in different solvents, illustrating the significant impact of the solvent on photoreactivity. Data is compiled from studies on various nitro-PAHs to provide a comparative context.

CompoundSolventHalf-life (t₁/₂)KineticsReference
9-NitroanthraceneCHCl₃1.6 min2nd Order nih.gov
9-NitroanthraceneCH₂Cl₂90 min0 Order nih.gov
1-NitropyreneCHCl₃12 min- nih.gov
1-NitropyreneDMF37 min- nih.gov
2-NitrofluoreneCHCl₃1.6 min2nd Order nih.gov
3-NitrofluorantheneCHCl₃> 180 min- researchgate.net
1-NitronaphthaleneCyclohexane-- walshmedicalmedia.com
1-NitronaphthaleneAcetonitrile-- walshmedicalmedia.com
2-Methyl-1-nitronaphthaleneCyclohexane-- walshmedicalmedia.com
2-Methyl-1-nitronaphthaleneAcetonitrile-- walshmedicalmedia.com

Note: A dash (-) indicates that a specific value was not provided in the cited source, although the compound was studied in that solvent.

Catalytic Hydrogenation Pathways for Nitroaromatics

The catalytic hydrogenation of nitroaromatics to their corresponding amines is a widely studied and industrially significant reaction. nih.gov While direct studies on this compound are not extensively documented, the general mechanisms for nitroaromatic reduction provide a strong framework for understanding its behavior. The process typically occurs on the surface of a metal catalyst. orientjchem.org

The most accepted mechanism, originally proposed by Haber, involves two primary pathways: a direct route and an indirect (or condensation) route. rsc.orgmdpi.com

Direct Hydrogenation Pathway: In this pathway, the nitro group is sequentially reduced. The nitroaromatic compound is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine (B1172632). Finally, the hydroxylamine is reduced to the corresponding amine. mdpi.comnumberanalytics.com This step-by-step reduction is facilitated by hydrogen adsorbed on the catalyst surface. orientjchem.org Corma and his team proposed a similar pathway for the hydrogenation of aromatic nitro compounds on an Au/TiO2 catalyst, where the reaction proceeds through nitroso and phenylhydroxylamine intermediates to form the final aniline (B41778) product. rsc.org

Condensation Pathway: This indirect route involves the condensation of intermediates. For instance, the nitroso intermediate can react with the hydroxylamine intermediate to form an azoxy compound. This azoxy compound can then be further hydrogenated and cleaved to yield the amine product. mdpi.com

The choice of catalyst and reaction conditions can significantly influence the dominant pathway and the product distribution. Catalysts like palladium on carbon (Pd/C), Raney nickel, and platinum(IV) oxide are commonly used. masterorganicchemistry.comwikipedia.org For instance, Raney nickel is often preferred for substrates where dehalogenation is a concern, though this is not directly applicable to this compound. commonorganicchemistry.com The use of iron in acidic media also provides a mild method for this reduction. commonorganicchemistry.com

Recent advancements have explored the use of various catalysts to improve efficiency and selectivity. For example, P-CNTs have been shown to selectively hydrogenate nitro groups in the presence of other functional groups. rsc.org Additionally, the introduction of species like vanadium can help prevent the accumulation of hydroxylamine intermediates by promoting their disproportionation to the amine. ccspublishing.org.cn

Catalyst SystemKey FeaturesPotential Application to this compound
Pd/C, PtO₂, Raney Ni Standard heterogeneous catalysts for nitro group reduction. masterorganicchemistry.comwikipedia.orgExpected to be effective in reducing the nitro group to an amino group.
Iron in Acidic Media Mild reduction conditions. commonorganicchemistry.comA viable alternative for the reduction, potentially offering different selectivity.
Au/TiO₂ Proceeds through nitroso and hydroxylamine intermediates. rsc.orgThe mechanism is likely to be similar for this compound.
P-CNTs High selectivity for nitro group reduction. rsc.orgCould be useful if selective reduction is required in the presence of other functional groups.

Electron Transfer and Chemical Reductions of Aromatic Nitro Compounds

The reduction of aromatic nitro compounds can also be achieved through electron transfer processes. In these reactions, the nitroaromatic compound accepts one or more electrons to form radical anions or other reduced species. The first step in this process is typically a single-electron transfer to form a nitroaromatic radical anion (ArNO₂⁻). nih.gov

Chemical reducing agents can also be employed. For example, sodium borohydride (B1222165) (NaBH₄) is a common reducing agent, often used in conjunction with a transition metal catalyst. jsynthchem.com The catalyst facilitates the transfer of electrons from the borohydride to the nitro compound. rsc.org Other reducing agents include iron, tin, or zinc in the presence of an acid. masterorganicchemistry.com

The electrochemical reduction of nitroaromatics also proceeds through a stepwise addition of electrons, with the formation of nitroso and hydroxylamine intermediates. rsc.org The specific pathway and products can be influenced by the electrode material, pH, and other reaction conditions.

Mechanistic Studies of Nitro Group Reduction to Amino Functionality

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis. jsynthchem.com Mechanistic studies have provided detailed insights into this process.

The Haber mechanism provides a foundational understanding, outlining both direct hydrogenation and condensation pathways. orientjchem.orgrsc.org In the direct pathway, the nitro group is sequentially hydrogenated to nitroso, then to hydroxylamine, and finally to the amine. numberanalytics.com The indirect pathway involves the condensation of these intermediates to form dimeric species like azoxybenzene, which are then cleaved and reduced to the amine. mdpi.com

The nature of the catalyst plays a crucial role. Heterogeneous catalysts provide a surface for the adsorption of both the nitroaromatic compound and the hydrogen source, facilitating the reaction. orientjchem.org The electronic properties of the catalyst can be tuned to enhance selectivity and activity.

Furthermore, the structure of the nitroaromatic compound itself affects the reaction. The presence of other substituents on the aromatic ring can influence the rate of reduction. orientjchem.org For this compound, the electronic effects of the methyl group and the extended π-system of the anthracene core would influence the electron density at the nitro group and thus its reduction potential.

Reactions Involving the Methyl Substituent

The methyl group on the anthracene ring is also a site of potential reactivity, particularly at the benzylic position.

Functionalization of the Benzylic Position of Anthracene Methyl Groups

The benzylic position of alkyl-substituted aromatic compounds is known to be particularly reactive due to the resonance stabilization of intermediates such as radicals and carbocations. chemistrysteps.com This increased reactivity allows for a variety of functionalization reactions at the methyl group of this compound.

One common reaction is halogenation. Free radical bromination, for instance, can be achieved using N-bromosuccinimide (NBS) with a radical initiator. khanacademy.org The reaction proceeds via a benzylic radical intermediate, which is stabilized by the delocalization of the unpaired electron into the anthracene ring system. libretexts.org

The benzylic position can also undergo nucleophilic substitution reactions. chemistrysteps.com For example, if a leaving group is present at the benzylic position, it can be displaced by a variety of nucleophiles.

Oxidative Pathways and Radical Reactions at the Methyl Site

The methyl group of methyl-substituted anthracenes can be oxidized under various conditions. For instance, 9-methylanthracene (B110197) can be oxidized to 9-(hydroxymethyl)anthracene, 10-methyl-10-hydroxy-9-anthrone, and anthraquinone (B42736) by various oxidizing systems, including cytochrome P450 and horseradish peroxidase. nih.gov These reactions can proceed through radical cation intermediates. nih.govacs.org

The oxidation of 9-methylanthracene with peroxydisulfate (B1198043) has been shown to produce both side-chain and nuclear oxidation products, with the formation of a radical cation as a key intermediate. acs.orgacs.org This radical cation can then undergo proton loss from the methyl group to form a benzylic radical, which can lead to various side-chain oxidation products.

Radical-radical reactions can also occur. For example, the reaction of a methyl radical with a fluorenyl radical can lead to ring expansion and the formation of larger polycyclic aromatic hydrocarbons like phenanthrene (B1679779) and anthracene. nih.gov While not directly involving this compound, these studies highlight the potential for radical-mediated transformations at the methyl group.

Electrophilic and Nucleophilic Substitution Reactions on the Anthracene Ring System

The anthracene ring system of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution:

The anthracene nucleus is generally reactive towards electrophiles. However, the directing effects of the methyl and nitro groups on this compound will determine the position of further substitution.

The methyl group is an activating, ortho, para-directing group. libretexts.org It donates electron density to the ring, making it more susceptible to electrophilic attack.

The nitro group is a deactivating, meta-directing group. quizlet.com It withdraws electron density from the ring, making it less reactive towards electrophiles.

The combined effect of these two groups will direct incoming electrophiles to specific positions on the anthracene ring. The activating effect of the methyl group and the deactivating effect of the nitro group will compete, and the position of substitution will depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution:

The presence of the electron-withdrawing nitro group makes the anthracene ring susceptible to nucleophilic aromatic substitution (SNAᵣ). d-nb.info The nitro group activates the ring towards attack by nucleophiles, particularly at the ortho and para positions relative to the nitro group. msu.edu

In the case of this compound, a nucleophile could potentially attack the positions activated by the nitro group. Studies on 9-nitroanthracene have shown that it can undergo nucleophilic substitution of hydrogen with nucleophiles like 2-naphthols and phloroglucinol. researchgate.netsemanticscholar.orgacs.org The mechanism often involves the initial formation of a σ-adduct, followed by rearomatization. d-nb.info

Reaction TypeKey FeaturesExpected Outcome for this compound
Electrophilic Substitution Governed by the directing effects of the methyl (activating, o,p-directing) and nitro (deactivating, m-directing) groups. libretexts.orgquizlet.comSubstitution will occur at positions favored by the combined electronic effects of both substituents.
Nucleophilic Substitution Facilitated by the electron-withdrawing nitro group, activating the ortho and para positions. msu.eduNucleophilic attack is likely at positions activated by the nitro group.

Advanced Spectroscopic and Computational Elucidation of 2 Methyl 3 Nitroanthracene

Computational Chemistry Methodologies in Nitro-PAH Research

Computational chemistry serves as a powerful, complementary tool to experimental studies, providing deep insights into the molecular properties of nitro-PAHs. nih.gov These methods allow for the prediction of structures, reaction pathways, and various chemical parameters that are often difficult to measure in a laboratory setting.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) has become a cornerstone in the computational study of nitro-PAHs due to its balance of accuracy and computational cost. nih.govinnovareacademics.in It is widely used to predict the geometric and electronic structures of these compounds. sfasu.edutandfonline.com For instance, DFT calculations can determine key structural parameters such as the orientation of the nitro group relative to the aromatic plane, a factor that has been correlated with the biological activity of nitro-PAHs. sfasu.edutandfonline.com

Researchers employ DFT methods, such as the B3LYP functional with various basis sets (e.g., 6-31G(d), cc-pVDZ), to optimize molecular geometries and ensure the resulting structure represents a true energy minimum. kyushu-u.ac.jpmdpi.comnih.gov These calculations provide valuable data on bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, DFT is used to compute electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.comadvancesinmechanics.com Quantum chemical calculations for related compounds, such as various nitroanthracene isomers, have shown that the position of the nitro group significantly influences the total energy and electronic stability of the molecule. advancesinmechanics.com

The reactivity of PAHs and the regioselectivity of their reactions, such as nitration, can also be predicted using DFT-based reactivity descriptors. researchgate.netnih.gov While specific DFT studies on 2-methyl-3-nitroanthracene are not extensively documented, the methodologies applied to parent compounds like 2-methylanthracene (B165393) and other nitroanthracene isomers provide a robust framework for its analysis. sfasu.eduresearchgate.net

Table 1: Representative Parameters Used in DFT Calculations for Nitro-PAH Analysis

ParameterMethod/Basis SetApplicationSource(s)
Geometry Optimization B3LYP / 6-31G(d)Predicts stable molecular structures and conformations. mdpi.com
Electronic Properties B3LYP / 6-311G(*)Calculates HOMO/LUMO energies, energy gaps, and dipole moments. nih.gov
Spectral Properties B3LYP / cc-pVDZSimulates absorption spectra. kyushu-u.ac.jp
Thermodynamic Stability B3LYP / 6-31G(d)Computes free energies of reaction intermediates to predict product formation. nih.gov

Theoretical Investigations of Excited States and Reaction Transition States

Understanding the behavior of nitro-PAHs upon exposure to light is crucial, as photochemical degradation is a primary environmental removal process. case.edu Computational methods are essential for investigating the excited-state dynamics and reaction mechanisms that are often too fast or complex to be fully captured by experimental techniques alone. walshmedicalmedia.com

Theoretical studies, often using methods like Time-Dependent Density Functional Theory (TD-DFT) or multiconfigurational methods like CASSCF, are employed to calculate the energies and properties of electronic excited states. aip.orgq-chem.com These calculations can elucidate the pathways for non-radiative decay, such as intersystem crossing from a singlet excited state to a triplet state, which is a common process in nitro-PAHs like 1-nitronaphthalene. aip.org For 9-nitroanthracene (B110200), theoretical studies have explored the dissociation of the C-NO2 bond in the excited state, leading to the formation of radical species. researchgate.net

Furthermore, transition state theory combined with quantum chemistry methods is used to investigate reaction mechanisms and predict product distributions. researchgate.netnih.gov By calculating the energy barriers (activation energies) for different reaction pathways, researchers can determine the most likely products. For example, in the atmospheric nitration of PAHs, computational studies help rationalize the formation of specific isomers by evaluating the thermodynamic stability of reaction intermediates, such as OH-PAH adducts that precede nitration. nih.govaaqr.org These theoretical models can predict the regioselectivity of reactions and explain why certain isomers are favored over others. researchgate.netnih.gov

Table 2: Key Findings from Theoretical Investigations of Excited States in Nitro-PAHs

Compound/ClassFindingComputational MethodSource(s)
1-Nitronaphthalene Ultrafast intersystem crossing (ISC) from the S1 state to the T2 triplet state dominates the decay pathway.CASSCF/CASPT2 aip.org
Nitro-PAHs (General) The orientation of the nitro group (perpendicular vs. parallel to the aromatic plane) influences photoreactivity.N/A (Conceptual model) researchgate.net
1-Nitropyrene Photoexcitation leads to nitro group rotation in the excited singlet state on a femtosecond timescale.Transient Absorption Spectroscopy & Computational Methods walshmedicalmedia.com
Fluorene Transition state theory correctly predicts the experimental mono-nitro products, which differ from predictions based solely on reactivity indices.Transition State Theory researchgate.netnih.gov

Modeling of Chemical Reactivity Parameters (e.g., Molecular Electrostatic Potential)

To visualize and conceptualize the reactivity of molecules like this compound, computational chemists frequently model various reactivity parameters. The Molecular Electrostatic Potential (MEP) is a particularly insightful parameter. uni-muenchen.de The MEP maps the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its charge distribution. researchgate.netwalisongo.ac.id

In these maps, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.deresearchgate.net For nitroaromatic compounds, the area around the nitro group is strongly electron-withdrawing, creating a negative potential on the oxygen atoms and a positive potential on the aromatic ring, particularly at the ipso-carbon and adjacent positions. innovareacademics.inwalisongo.ac.id This information is invaluable for predicting how the molecule will interact with other reactants, such as in nucleophilic aromatic substitution reactions. walisongo.ac.id MEP analysis is also used to predict detonation properties of energetic materials, where strong positive potentials above the central regions of the molecule are linked to high sensitivity. researchgate.netmdpi.com

Other calculated parameters that help model chemical reactivity include frontier molecular orbitals (HOMO/LUMO), hardness, softness, and various charge descriptors, which quantify the ability of a molecule to accept or donate electrons. mdpi.com

Table 3: Correlation of Molecular Electrostatic Potential (MEP) with Chemical Properties

PropertyMEP CorrelationApplicationSource(s)
Nucleophilic Attack Site Regions of positive potential (electron-poor) indicate likely sites for nucleophilic attack.Predicting reactivity in SNAr reactions. walisongo.ac.id
Electrophilic Attack Site Regions of negative potential (electron-rich, e.g., on nitro-group oxygens) are attractive to electrophiles or protons.Understanding intermolecular interactions and protonation sites. uni-muenchen.de
Detonation Sensitivity Strong positive MEP values above the center of the aromatic ring are linked to higher sensitivity in energetic compounds.Assessing hazard properties of nitroaromatics. researchgate.netmdpi.com
Binding Affinity The MEP provides insights into how a molecule will interact with a biological receptor or host molecule.Drug design and toxicology studies. researchgate.net

Application of Advanced Spectroscopic Techniques in Mechanistic Studies (e.g., Nuclear Magnetic Resonance for Reaction Monitoring)

While computational methods provide predictive power, spectroscopic techniques offer direct experimental evidence of chemical structures and reaction dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has evolved into a powerful tool for real-time reaction monitoring. magritek.com

High-resolution benchtop NMR spectrometers can be installed directly in a laboratory fume hood, allowing for the on-line analysis of a chemical reaction as it proceeds. magritek.comhitec-zang.de This technique is non-destructive and quantitative, as NMR signal intensities are directly proportional to the concentration of the corresponding species. magritek.com For the synthesis of a specific isomer like this compound, which likely involves the nitration of 2-methylanthracene, NMR reaction monitoring would be invaluable.

By acquiring spectra (e.g., ¹H NMR) at regular intervals, chemists can track the disappearance of starting materials and the appearance of products and any intermediates. beilstein-journals.org This provides detailed kinetic data and helps determine the reaction endpoint. magritek.com A key advantage of high-resolution NMR is its ability to distinguish between different regioisomers. sciepub.com For instance, in the nitration of alkylbenzenes, the aromatic proton signals for the ortho- and para-isomers are distinct and can be integrated to determine the precise product ratio directly from the crude reaction mixture. sciepub.com This avoids potential alterations in isomer ratios that can occur during purification steps. This approach would be directly applicable to analyzing the isomeric mixture produced during the synthesis of this compound to quantify its yield relative to other isomers.

Table 4: Applications of NMR Spectroscopy in Reaction Monitoring

ApplicationTechnique/MethodKey AdvantagesSource(s)
Kinetic Analysis On-line ¹H NMRProvides real-time concentration data of reactants and products. magritek.combeilstein-journals.org
Mechanistic Studies In-line flow NMRAllows for the detection of short-lived, reactive intermediates. beilstein-journals.org
Determination of Regioselectivity High-resolution ¹H NMRQuantifies the ratio of isomers (e.g., o/p/m) in the crude product mixture. sciepub.com
Process Optimization Benchtop NMREnables rapid optimization of reaction conditions (temperature, catalysts, etc.). hitec-zang.de
Multi-nuclei Analysis Sequential ¹H and ¹⁹F NMRMonitors multiple reactive sites simultaneously in complex reactions. magritek.com

Synthetic Utility and Chemical Transformations of 2 Methyl 3 Nitroanthracene in Complex Molecular Architectures

Derivatization via Nitro Group Modifications

The nitro group of 2-methyl-3-nitroanthracene is a key functional handle that can be readily transformed into other functionalities, most notably an amino group. This conversion opens up a vast landscape of subsequent chemical modifications.

Synthesis of Amino-Anthracene Derivatives as Key Intermediates

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. For nitroanthracene derivatives, this is commonly achieved through methods such as catalytic hydrogenation or, more frequently, using reducing agents like tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). smolecule.comrsc.orgacs.org For instance, the reduction of 9-nitroanthracene (B110200) to 9-aminoanthracene (B1202694) is a well-established procedure that involves heating the nitro compound in acetic acid followed by the addition of a SnCl₂/HCl slurry. rsc.orgacs.org This method can be applied to this compound to yield 2-methyl-3-aminoanthracene, a crucial intermediate for further functionalization. The general reaction scheme is depicted below:

This compound + SnCl₂/HCl → 2-Methyl-3-aminoanthracene

The resulting aminoanthracene derivative serves as a valuable building block for more complex structures. The presence of the amino group significantly alters the electronic properties of the anthracene (B1667546) core, making it more electron-rich and susceptible to further chemical reactions.

Subsequent Functionalization of the Derived Amino Group

The primary amino group of 2-methyl-3-aminoanthracene is a versatile functional group that can undergo a wide array of chemical transformations. These reactions allow for the introduction of diverse substituents and the construction of intricate molecular architectures. For example, the amino group can be acylated, alkylated, or used in coupling reactions to form larger conjugated systems.

One common derivatization is the reaction of the amino group with various electrophiles. For instance, aminoanthracenes can be functionalized to create nanocomposite materials with enhanced properties. google.com The amino group can also be modified to attach the anthracene core to other molecular frameworks, such as in the synthesis of DNA constructs where anthracene-functionalized monomers are incorporated. nih.gov

Furthermore, the amino group can be diazotized and subsequently replaced with a variety of other functional groups, providing access to a broad range of substituted anthracene derivatives that would be difficult to synthesize directly. The reactivity of the amino group also allows for its participation in the formation of heterocyclic rings fused to the anthracene skeleton.

Transformations Involving the Methyl Group

The methyl group at the 2-position of the anthracene ring, while less reactive than the nitro group, also offers opportunities for synthetic modifications, enabling the construction of novel anthracene-based structures.

Controlled Derivatization of the Methyl Side Chain

While direct functionalization of the methyl group on the anthracene core can be challenging, it can be achieved under specific conditions. For instance, selective oxidation of the methyl group could lead to the corresponding carboxylic acid or aldehyde, which are valuable synthons for further modifications. For example, the synthesis of 2-methyl-3-nitrophenylacetic acid involves the nitration of 2-methylphenylacetic acid, showcasing a pathway to functionalize a methyl-bearing aromatic ring. google.com

Another approach involves radical reactions. Photochemical reactions of methyl-substituted nitroaromatic compounds have been studied, indicating that the methyl group can influence the reaction pathways. scite.ai These studies suggest that controlled radical-based derivatization of the methyl side chain on this compound could be a viable strategy for introducing new functionalities.

Formation of Novel Anthracene Scaffolds with Modified Methyl Functionality

Modification of the methyl group can lead to the formation of novel anthracene scaffolds with unique properties. For instance, converting the methyl group into a longer alkyl chain or a functionalized side chain can significantly impact the molecule's solubility, steric profile, and intermolecular interactions. These modifications are crucial for tailoring the properties of the resulting materials for specific applications.

The functionalized methyl group can also serve as an anchor point for attaching the anthracene unit to polymers or other large molecular assemblies. This approach is valuable in the development of new materials with specific optical or electronic properties derived from the anthracene core.

This compound as a Building Block for Extended π-Conjugated Systems and Supramolecular Assemblies

The anthracene core of this compound is an excellent platform for constructing extended π-conjugated systems. researchgate.net The extended π-system of anthracene and its derivatives is responsible for their characteristic fluorescence and makes them attractive components for optoelectronic materials. researchgate.netresearchgate.netnih.gov

By strategically functionalizing both the nitro and methyl groups, it is possible to link multiple anthracene units together or to connect them to other aromatic systems, thereby creating larger conjugated molecules. These extended π-systems often exhibit interesting photophysical properties, such as red-shifted absorption and emission spectra, making them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.

Furthermore, the rigid structure and potential for directional interactions make anthracene derivatives ideal building blocks for supramolecular assemblies. nankai.edu.cnnih.govrsc.orgrsc.orgresearchgate.net Through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces, these molecules can self-assemble into well-defined nanostructures, including nanofibers, vesicles, and gels. The specific substitution pattern of this compound can be exploited to control the directionality and strength of these interactions, thus guiding the formation of the desired supramolecular architecture.

Interactive Data Table: Chemical Transformations of Anthracene Derivatives

PrecursorReagents and ConditionsProductTransformation TypeReference
9-NitroanthraceneSnCl₂, HCl, Acetic Acid, 80°C9-AminoanthraceneNitro Group Reduction rsc.org
9-Aminoanthraceneconc. HCl, CHCl₃, 0°C9-Anthrylammonium chlorideSalt Formation acs.org
2-Methylphenylacetic acidNitric acid, Acetic anhydride, -10°C to 10°C2-Methyl-3-nitrophenylacetic acidNitration google.com
9,10-Dibromoanthracenet-BuOK2,3,9,10-TetrabromoanthraceneAromatization acs.org
HexabromotetrahydroanthraceneSilver ion-assisted solvolysisTetrabromo-dimethoxy-tetrahydroanthracenesSubstitution beilstein-journals.org

Emerging Research Avenues and Future Outlook in 2 Methyl 3 Nitroanthracene Chemistry

Exploration of Uncharted Reaction Pathways and Novel Transformations

The anthracene (B1667546) framework is known for its reactivity, particularly at the 9 and 10 positions, which readily undergo electrophilic substitution and cycloaddition reactions. numberanalytics.comlibretexts.org The presence of the methyl and nitro groups at the 2 and 3 positions, respectively, is expected to modulate this reactivity and open up new transformation possibilities that remain largely unexplored.

Future research could systematically investigate a range of reactions, including:

Electrophilic Aromatic Substitution: The directing effects of the existing substituents will influence the position of further substitution. Understanding these effects is crucial for synthesizing multifunctional anthracene derivatives.

Nucleophilic Aromatic Substitution: While less common for anthracenes, the presence of the strongly electron-withdrawing nitro group could facilitate nucleophilic attack, offering a pathway to novel derivatives.

Cycloaddition Reactions: Anthracene is an excellent diene in Diels-Alder reactions. numberanalytics.comresearchgate.net The influence of the substituents on the rate and stereoselectivity of these reactions with various dienophiles is a fertile area for investigation. Similarly, [4+4] photocycloaddition reactions, which are characteristic of anthracenes, could lead to the formation of unique dimeric structures. acs.orgwikipedia.org

Reactions of the Substituents: The methyl group can be a handle for oxidation or halogenation reactions, while the nitro group can be reduced to an amino group, which is a versatile precursor for a wide array of further transformations, including diazotization and coupling reactions.

Potential Reaction Type Reagents/Conditions Expected Product Type Research Focus
Electrophilic NitrationHNO₃/H₂SO₄Dinitro-methylanthracene isomersRegioselectivity and reaction kinetics
Diels-Alder CycloadditionMaleic anhydride, heatSubstituted dibenzo-barrelene derivativesDiene reactivity and stereochemical outcomes
Nitro Group ReductionSn/HCl or H₂/Pd-C2-Methyl-3-aminoanthraceneSynthesis of versatile intermediates
Methyl Group OxidationKMnO₄ or CrO₃3-Nitroanthracene-2-carboxylic acidFunctional group interconversion

Development of Sustainable and Green Chemistry Approaches for Synthesis and Derivatization

Traditional methods for the synthesis and derivatization of nitroaromatic compounds often rely on harsh reagents and produce significant waste. researchgate.net A key future direction for 2-Methyl-3-nitroanthracene chemistry is the development of more environmentally benign methodologies.

Sustainable Synthesis: The synthesis of this compound itself can be approached from a green chemistry perspective. This involves exploring alternatives to classical nitration methods that use strong acids. researchgate.net Potential green approaches include:

Solid-Acid Catalyzed Nitration: Using recyclable solid acid catalysts to minimize corrosive liquid waste.

Metal-Catalyzed Nitration: Employing transition metal catalysts with milder nitrating agents like sodium nitrite (B80452). researchgate.net

Photocatalytic Nitration: Utilizing light energy to drive the nitration reaction under mild conditions. researchgate.net

Green Derivatization: Similarly, the derivatization of this compound can be made more sustainable. For instance, the reduction of the nitro group to an amine is a crucial transformation. acs.org Green methods for this include:

Catalytic Transfer Hydrogenation: Using a hydrogen donor in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas.

Electrochemical Reduction: Employing electrons as the reducing agent in a clean and controllable process.

The use of microwave-assisted synthesis and solvent-free reaction conditions are other green chemistry principles that can be applied to the reactions of this compound, potentially leading to faster reaction times and reduced solvent usage. rasayanjournal.co.in

Synergistic Integration of Theoretical and Experimental Methodologies

The interplay between computational chemistry and experimental work is a powerful tool for understanding and predicting chemical behavior. acs.orgscilit.com For a molecule like this compound, where experimental data is scarce, theoretical studies can provide invaluable insights and guide future experimental design.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structure of this compound. tandfonline.com This includes determining bond lengths, bond angles, and the orientation of the nitro group relative to the aromatic ring, which can influence its reactivity. tandfonline.com

Predicting Reactivity: Computational methods like the analysis of frontier molecular orbitals (HOMO and LUMO) and Fukui functions can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.netnih.govnih.gov This can help in designing selective synthesis strategies for its derivatives.

Spectroscopic Predictions: Theoretical calculations can predict spectroscopic properties such as UV-Vis and NMR spectra, which can aid in the characterization of newly synthesized compounds. aip.org

Experimental Validation: The predictions from these theoretical studies can then be validated through carefully designed experiments. For example, carrying out a nitration reaction and analyzing the product distribution can confirm the predicted regioselectivity. nih.gov Similarly, the synthesis and spectroscopic characterization of derivatives can be compared with the computationally predicted data. This synergistic loop of prediction and validation will accelerate the exploration of this compound chemistry. acs.orgscilit.com

Methodology Objective Expected Outcome
DFT CalculationsDetermine optimized geometry and electronic properties.Understanding of molecular structure and stability.
Fukui Function AnalysisPredict sites of electrophilic and nucleophilic attack.Guidance for selective synthesis of derivatives.
Time-Dependent DFTPredict electronic transitions and UV-Vis spectra.Aid in the interpretation of experimental spectra.
Experimental SynthesisSynthesize and isolate derivatives.Validation of theoretical predictions.

Potential as a Precursor for Advanced Molecular Architectures in Organic Electronics and Material Science

Functionalized polycyclic aromatic hydrocarbons are key building blocks for advanced organic materials due to their unique electronic and photophysical properties. frontiersin.orgfau.eu The combination of an electron-donating methyl group and an electron-withdrawing nitro group on the anthracene core of this compound makes it an intriguing candidate for applications in organic electronics and material science.

Organic Electronics:

Organic Semiconductors: The electronic properties of anthracene can be tuned by functionalization. wikipedia.orgmdpi.com The push-pull nature of the substituents in this compound could lead to a smaller HOMO-LUMO gap, which is desirable for organic semiconductor applications.

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are known for their fluorescence. wikipedia.orgrsc.org By modifying the structure of this compound, it may be possible to develop new emitters for OLEDs with specific colors and high quantum efficiencies.

Organic Supercapacitors: Functionalized anthracenes have recently been explored as electrode materials for supercapacitors, where the redox activity of the molecule is utilized for charge storage. rsc.orgresearchgate.net

Material Science:

Molecular Scaffolds: this compound can serve as a rigid scaffold for the construction of larger, more complex molecules. rsc.orgrsc.org The functional groups provide points for further chemical modification, allowing for the synthesis of novel molecular architectures.

Hole Transport Materials: Anthracene derivatives have been successfully used as hole transport materials in perovskite solar cells. acs.org The specific substitution pattern of this compound could lead to materials with favorable energy levels and charge transport properties for such applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-3-nitroanthracene, and what key reaction steps require optimization?

  • Methodological Answer : Synthesis typically involves nitration of methyl-substituted anthracene derivatives. A critical step is regioselective nitration at the 3-position, which may require controlled reaction conditions (e.g., nitric acid concentration, temperature). For example, analogous nitration steps in anthracene derivatives emphasize optimizing reaction time and stoichiometry to avoid over-nitration or isomer formation . Key intermediates should be purified via column chromatography or recrystallization to minimize byproducts. Inversion of configuration steps (e.g., triflate intermediates in anthrose synthesis) highlight the need for stereochemical control .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation challenges be addressed?

  • Methodological Answer :

  • NMR : Aromatic protons and nitro/methyl group signals require careful integration. For example, anthracene derivatives often show distinct splitting patterns for substituents in different positions. Reference data from NIST Standard Reference Database 69 can aid in peak assignment .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and nitro group presence. Gas chromatography-MS (GC-MS) protocols for anthracene analogs (e.g., 9-bromoanthracene) suggest using electron ionization (EI) mode for fragmentation analysis .
  • IR Spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) should be cross-validated with computational methods (e.g., DFT) to rule out overlapping absorptions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, safety goggles, and flame-retardant lab coats. Inspect gloves for integrity before use and avoid skin contact .
  • Engineering Controls : Work in a fume hood with local exhaust ventilation to minimize inhalation of dust or vapors .
  • Waste Disposal : Follow hazardous waste regulations. Contaminated materials should be sealed in labeled containers and processed by certified facilities .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH conditions, and what methodological approaches are used to assess this?

  • Methodological Answer : Stability studies for ethanoanthracene analogs (e.g., compound 23n ) show pH-dependent degradation. For example:

  • Experimental Design : Incubate the compound in buffers (pH 4.0, 7.4, 9.0) at 37°C. Monitor degradation via HPLC at 24-hour intervals .
  • Data Analysis : Use first-order kinetics to calculate half-life (t1/2t_{1/2}). Stability data (Table S2 in supplementary materials ) reveal greater instability under alkaline conditions due to nitro group hydrolysis.
  • Mitigation : Store the compound in neutral, anhydrous environments and avoid prolonged exposure to light .

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives across different studies?

  • Methodological Answer :

  • Meta-Analysis : Use tools like COMPARE algorithm to correlate structural features (e.g., methyl/nitro positions) with activity trends across datasets .
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, solvent controls). For instance, discrepancies in cytotoxicity may arise from variations in DMSO concentration .
  • Computational Modeling : Molecular docking studies can identify binding site interactions that explain divergent results (e.g., steric effects from the methyl group) .

Q. How can researchers design experiments to elucidate the electronic effects of the nitro and methyl groups on this compound’s reactivity?

  • Methodological Answer :

  • Electrophilic Substitution Studies : Compare reaction rates with anthracene and monosubstituted analogs (e.g., 2-methylanthracene) in Friedel-Crafts alkylation. Track substituent directing effects via product distribution .
  • DFT Calculations : Compute Fukui indices to predict reactive sites. For example, nitro groups may deactivate the anthracene ring, while methyl groups exert mild activating effects .
  • Cyclic Voltammetry : Measure redox potentials to quantify electron-withdrawing/donating impacts. Data tables in ethanoanthracene studies provide reference oxidation potentials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.